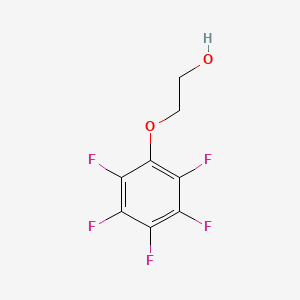

2-(Pentafluorophenoxy)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVVUYMVRISVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345290 | |

| Record name | 2-(Pentafluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-55-4 | |

| Record name | 2-(Pentafluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pentafluorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 2-(Pentafluorophenoxy)ethanol

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pentafluorophenoxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated compounds occupy a position of exceptional importance. The strategic introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among the vast array of fluorinated synthons, this compound (CAS No. 2192-55-4) emerges as a uniquely versatile building block.

This technical guide offers a comprehensive exploration of the physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to provide not just data, but a functional understanding of how this molecule behaves and how it can be effectively utilized and analyzed in a research and development setting.

Chemical Identity and Molecular Structure

A molecule's identity is the foundation of its properties. This compound combines a hydrophilic ethanol tail with a lipophilic and highly electronegative pentafluorinated aromatic head. This amphipathic nature is central to its utility.

The structure consists of a pentafluorophenyl group linked via an ether oxygen to an ethanol moiety. The high degree of fluorination on the aromatic ring creates a strong electron-withdrawing effect, which significantly influences the reactivity and acidity of the terminal hydroxyl group.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The properties of a compound dictate its handling, formulation, and application. The data below has been consolidated from various chemical suppliers and databases.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 2192-55-4 | [1][4] |

| Molecular Formula | C₈H₅F₅O₂ | [1][2] |

| Molecular Weight | 228.12 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 185 °C (at 760 mmHg, lit.)81 °C (at 6 mmHg) | [1] |

| Density | 1.549 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.441 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Purity (typical) | ≥ 96% (by GC) | [1][2] |

Solubility Profile: An Amphipathic Balance

While specific quantitative solubility data is not readily published, we can infer the solubility profile from the molecule's structure. The terminal hydroxyl group is polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like water, methanol, and ethanol.[5] However, the large, hydrophobic, and lipophilic pentafluorophenyl group will limit its aqueous solubility compared to a non-fluorinated analogue like 2-phenoxyethanol.[5]

-

Causality: The molecule's behavior is a classic example of an amphipathic balance. It is expected to be miscible with a range of organic solvents, including ethers (diethyl ether, THF), ketones (acetone), and chlorinated solvents (dichloromethane), due to favorable dipole-dipole interactions and van der Waals forces. Its utility as a co-solvent in drug formulations often stems from this ability to bridge polar and non-polar phases, potentially enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).[6]

Acidity (pKa): The Impact of Fluorination

The pKa of the terminal hydroxyl proton is a critical parameter, especially in drug development where ionization state affects absorption and distribution. The pKa of a standard primary alcohol like ethanol is approximately 16.[7] However, the 2-(pentafluorophenoxy) group is strongly electron-withdrawing due to the high electronegativity of the five fluorine atoms. This inductive effect pulls electron density away from the hydroxyl oxygen, stabilizing the corresponding alkoxide conjugate base. This stabilization makes the proton more acidic (easier to remove), and therefore, the pKa of this compound is expected to be significantly lower than 16, likely in the range of 12-14, making it more acidic than water.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected characteristics based on the molecular structure and established principles of spectroscopy.[8][9]

-

¹H NMR:

-

-CH₂-O-Ar (approx. 4.0-4.4 ppm): A triplet, deshielded by the adjacent ether oxygen.

-

-CH₂-OH (approx. 3.8-4.2 ppm): A triplet, deshielded by the adjacent hydroxyl group. The two methylene groups will likely form a complex multiplet pattern.

-

-OH (variable, approx. 2-5 ppm): A broad singlet. Its chemical shift is concentration and solvent-dependent. This peak will disappear upon shaking the sample with D₂O, a key identification technique.[10][11]

-

-

¹³C NMR:

-

C-OH (approx. 60-70 ppm): Carbon atom bonded to the hydroxyl group.

-

C-O-Ar (approx. 65-75 ppm): Carbon atom bonded to the ether oxygen.

-

Aromatic Carbons (approx. 135-150 ppm): Complex multiplets due to C-F coupling. Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JC-F).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption, characteristic of a hydrogen-bonded alcohol.[12]

-

C-H Stretch (2850-3000 cm⁻¹): Aliphatic C-H stretching.

-

C-O Stretch (1050-1250 cm⁻¹): Strong bands corresponding to the alcohol and ether C-O bonds.

-

C-F Stretch (1100-1300 cm⁻¹): Very strong, characteristic absorptions for the C-F bonds on the aromatic ring.

-

Aromatic C=C Stretch (1500-1600 cm⁻¹): Absorptions typical for the aromatic ring.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 228.

-

Key Fragmentation: Alpha-cleavage is a common fragmentation pathway for alcohols.[11] Expect to see fragments corresponding to the loss of CH₂OH (m/z = 197) and potentially cleavage of the ether bond. The pentafluorophenoxy cation (m/z = 183) would be a prominent fragment.

-

Analytical Methodologies: A Protocol for Purity Assessment

Trustworthiness in research demands robust, validated analytical methods. Gas Chromatography (GC), owing to the compound's volatility and thermal stability, is an ideal technique for assessing the purity of this compound.

Protocol: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a self-validating system for quantifying the analyte and potential impurities.

-

Standard and Sample Preparation:

-

Prepare a stock standard solution of this compound at 1.0 mg/mL in a suitable solvent like ethyl acetate or methanol.

-

Create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock solution.

-

Prepare the test sample by accurately weighing and dissolving it in the same solvent to a final concentration of approximately 0.5 mg/mL.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and resolution.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector. Use a split ratio of 50:1 to avoid column overload.

-

Temperatures:

-

Inlet Temperature: 250 °C

-

Detector Temperature: 300 °C

-

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Data Analysis and System Suitability:

-

Inject the calibration standards to generate a linear regression curve (Concentration vs. Peak Area). The correlation coefficient (r²) must be >0.999 for the method to be considered valid.

-

Inject the test sample. Calculate the concentration based on the calibration curve.

-

Purity is determined by area percent calculation: (Area of main peak / Total area of all peaks) x 100.

-

System Suitability: Before sample analysis, perform at least five replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Caption: Workflow for GC-FID purity analysis of this compound.

Applications in Drug Development and Beyond

The unique properties of this compound make it a valuable intermediate in several high-tech fields.

-

Pharmaceutical Development: It serves as a key precursor for synthesizing more complex APIs. The pentafluorophenyl group is metabolically robust and can participate in ¹⁹F NMR studies for tracking drug metabolism. Its presence is known to enhance the efficacy and bioavailability of some active ingredients.[1]

-

Fluorinated Surfactants and Polymers: The compound is used to create specialty materials. Fluorinated polymers are prized for their exceptional chemical resistance and thermal stability, finding use in aerospace and automotive industries.[1]

-

Analytical Chemistry: It can be used as a derivatizing agent to improve the detection of certain compounds in analytical methods like GC or HPLC.[1]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound presents moderate hazards that must be respected.

-

Hazard Classifications:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Handling Precautions:

-

Storage:

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its distinct combination of a hydrophilic alcohol function and a robust, electron-deficient aromatic ring provides a unique handle for chemists to design next-generation pharmaceuticals, high-performance polymers, and advanced materials. Understanding its core physicochemical properties—from its amphipathic solubility and heightened acidity to its characteristic spectroscopic signature—is the first step toward unlocking its full potential in the laboratory and beyond.

References

-

Synthesis of 2-[p-(p-fluorophenoxy)-phenoxy]-ethanol. PrepChem.com. [Link]

-

Analytical Method Summaries. US EPA. [Link]

-

Safety Data Sheet - 1-(Pentafluorophenyl)ethanol. Angene Chemical. [Link]

-

Solubility of 2-(2-phenoxyethoxy)ethanol. Solubility of Things. [Link]

- 2-(2-Phenoxyethoxy)ethanol Product Information.

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Ethanol-based solubility-enabling oral drug formulation development. ResearchGate. [Link]

-

Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol. PMC - NIH. [Link]

-

Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography. Publisso. [Link]

-

H-1 proton nmr spectrum of ethanol analysis. Doc Brown's Chemistry. [Link]

-

Spectroscopy of Alcohols and Phenols. OpenStax. [Link]

-

Spectroscopy of Alcohols. Oregon State University. [Link]

-

Spectroscopy of Alcohols and Phenols. OpenStax. [Link]

- pKa Table: Effect of electronegativity and resonance.

- Approximate pKa chart of the functional groups.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [synhet.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

2-(Pentafluorophenoxy)ethanol CAS number and molecular weight

An In-depth Technical Guide to 2-(Pentafluorophenoxy)ethanol for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern pharmaceutical and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical properties of a parent compound. These alterations often lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. It is within this context that this compound emerges as a pivotal building block and intermediate.

This technical guide provides an in-depth exploration of this compound, a compound distinguished by its pentafluorophenoxy group. This moiety imparts exceptional chemical stability and unique reactivity, making it a valuable tool for researchers in organic synthesis and drug development.[1][2] This document will serve as a comprehensive resource, detailing the compound's properties, synthesis, applications, and safety considerations, all grounded in established scientific principles.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. This compound is a colorless to nearly colorless liquid under standard conditions, a characteristic that is beneficial for monitoring reaction progress and purity.[1] The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2192-55-4 | [1] |

| Molecular Formula | C₈H₅F₅O₂ | [1] |

| Molecular Weight | 228.12 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.549 g/mL at 25 °C | |

| Boiling Point | 185 °C (lit.) | |

| Refractive Index | n20/D 1.441 (lit.) | |

| SMILES | OCCOc1c(F)c(F)c(F)c(F)c1F | |

| InChI Key | NPVVUYMVRISVGK-UHFFFAOYSA-N |

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This process leverages the electron-withdrawing nature of the five fluorine atoms on the aromatic ring, which activates the ring for nucleophilic attack.

A common synthetic route involves the reaction of hexafluorobenzene with ethylene glycol in the presence of a base. The hydroxyl group of ethylene glycol acts as the nucleophile, displacing one of the fluorine atoms on the hexafluorobenzene ring. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Caption: General synthesis pathway for this compound.

Applications in Research and Drug Development

The utility of this compound is extensive, spanning several key areas of chemical and pharmaceutical research.

Pharmaceutical and Agrochemical Synthesis

As a versatile intermediate, this compound is integral to the synthesis of more complex molecules, particularly those destined for pharmaceutical and agrochemical applications.[1][3] The pentafluorophenyl group can serve as a stable scaffold or be further modified. Its incorporation into a drug candidate can enhance metabolic stability by blocking sites of oxidative metabolism, a critical consideration in drug design. Furthermore, the lipophilicity of the fluorinated ring can improve a molecule's ability to cross cellular membranes, potentially increasing its bioavailability.[1]

Material Science and Polymer Chemistry

In the realm of material science, this compound is used in the creation of specialty polymers and coatings.[1] The fluorinated moiety imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics are highly sought after in advanced materials for industries like aerospace and electronics.[1]

Fluorinated Surfactants

The compound is also a precursor for the synthesis of fluorinated surfactants. These surfactants exhibit superior wetting and emulsifying properties compared to their non-fluorinated counterparts and are valuable in the formulation of high-performance coatings and cleaning agents.[1]

Exemplary Experimental Protocol: Ether Synthesis

The hydroxyl group of this compound can be readily functionalized. The following protocol outlines a representative Williamson ether synthesis to couple an alkyl halide to the alcohol, demonstrating its utility as a building block.

Objective: To synthesize an ether derivative of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) dissolved in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The mixture will be stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Nucleophilic Attack: Add the alkyl halide (1.05 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether.

Caption: Workflow for a Williamson ether synthesis using this compound.

Spectroscopic Data Analysis

Characterization of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methylene groups (-OCH₂CH₂OH) and the hydroxyl proton. The protons on the carbon adjacent to the oxygen of the phenoxy group will be deshielded and appear further downfield compared to the protons on the carbon bearing the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR will show signals for the two aliphatic carbons and the six aromatic carbons. The carbon atoms of the pentafluorophenyl ring will exhibit complex splitting patterns due to C-F coupling.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and strong C-F stretching bands characteristic of the pentafluorophenyl group.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Hazards: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Work in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile compound in the toolkit of the modern chemist. Its unique combination of a stable, electron-deficient aromatic ring and a reactive hydroxyl group makes it an ideal intermediate for the synthesis of a wide array of molecules with applications in pharmaceuticals, agrochemicals, and material science. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

-

Synthesis of 2-[p-(p-fluorophenoxy)-phenoxy]-ethanol - PrepChem.com. [Link]

-

Mass Spectrometry of Alcohols - Chemistry Steps. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Pentafluorophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(Pentafluorophenoxy)ethanol, a molecule of interest in various chemical and pharmaceutical research fields. In the absence of readily available experimental spectra, this document synthesizes established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the characteristic spectral features of this compound. By examining the influence of the pentafluorophenyl group and the hydroxyethyl moiety, this guide offers a robust theoretical framework for the identification and characterization of this compound. Methodologies for spectral acquisition are also detailed to provide a comprehensive resource for researchers.

Introduction

This compound (C₈H₅F₅O₂) is a fluorinated aromatic ether with potential applications in materials science, medicinal chemistry, and as a synthetic intermediate. The presence of the highly electronegative pentafluorophenyl ring and a primary alcohol functional group imparts unique chemical and physical properties to the molecule. Accurate structural elucidation and purity assessment are paramount for its effective application. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide presents a predictive analysis of the key spectroscopic signatures of this compound, providing researchers with a foundational understanding for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is foundational to understanding its spectroscopic behavior. The molecule consists of a pentafluorinated phenyl ring linked via an ether oxygen to an ethanol backbone.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions from the alcohol, ether, and fluorinated aromatic functionalities.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3550 - 3200 | Strong, Broad |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1650 - 1500 | Medium to Strong |

| C-O stretch (ether and alcohol) | 1300 - 1000 | Strong |

| C-F stretch | 1350 - 1100 | Very Strong |

Causality Behind Predictions:

-

A broad and strong absorption in the 3550-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded alcohol.[1][2]

-

The region between 1300 cm⁻¹ and 1000 cm⁻¹ will likely contain strong absorptions from both the C-O stretching of the alcohol and the aryl-alkyl ether.[3]

-

The pentafluorophenyl group will give rise to very strong and characteristic C-F stretching absorptions, typically in the 1350-1100 cm⁻¹ range.[4] These may overlap with the C-O stretching bands.

-

Aromatic C=C stretching vibrations are expected in the 1650-1500 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR) FT-IR.

Caption: ATR-FTIR experimental workflow.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to yield a molecular ion peak and several characteristic fragment ions.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 228 | [C₈H₅F₅O₂]⁺ | Molecular Ion (M⁺) |

| 183 | [C₆F₅O]⁺ | Cleavage of the O-CH₂ bond |

| 45 | [CH₂CH₂OH]⁺ | Cleavage of the Ar-O bond |

| 31 | [CH₂OH]⁺ | α-cleavage of the C-C bond in the ethanol moiety |

Causality Behind Predictions:

-

The molecular ion peak at m/z 228 is expected, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for alcohols is α-cleavage, the breaking of a bond adjacent to the carbon bearing the hydroxyl group.[5][6] This would lead to the formation of a [CH₂OH]⁺ ion at m/z 31.

-

Cleavage of the ether bond can occur on either side of the oxygen. Cleavage of the O-CH₂ bond would result in a stable pentafluorophenoxy radical and a [CH₂CH₂OH]⁺ ion at m/z 45.

-

Alternatively, cleavage of the Ar-O bond is also possible, leading to a [C₆F₅O]⁺ fragment at m/z 183.

-

Loss of HF (M-20) or F (M-19) are also possible fragmentation pathways for highly fluorinated compounds.[7]

Logical Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected ¹H and ¹³C NMR, IR, and MS data have been detailed based on fundamental principles and comparison with related structures. The provided experimental workflows offer a starting point for researchers aiming to characterize this compound. While these predictions serve as a strong theoretical foundation, experimental verification remains the gold standard for structural elucidation.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of (a) 2-(3-pentadecylphenoxy) ethanol (2),.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-{2-{2-[2-(Pentachlorophenoxy)ethoxy]ethoxy}ethoxy}ethanol. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reddit. (2013, April 15). 13C NMR of pentafluorophenyl group. r/chemistry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

- Narayanan, A., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(8), 3243-3248.

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Bruker. (2023, September 12). Detecting PFAS (Polyfluorinated Alkyl Substances) | FT-IR Spectroscopy ALPHA II | Chemical Analysis [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Generic Route to Fluoroalkyl-containing Phosphanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Phenoxyethanol. Retrieved from [Link]

-

DTIC. (1982, July 15). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Infrared Spectrum Analysis of Perfluoro Polyethers (PFPE) of Fluorocarbon-Based Magnetic Fluid's Base Liquid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of PPFPVE. Retrieved from [Link]

-

Organic Spectroscopy International. (2014, July 18). Examples 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. whitman.edu [whitman.edu]

Health and safety information for 2-(Pentafluorophenoxy)ethanol

An In-Depth Technical Guide to the Health and Safety of 2-(Pentafluorophenoxy)ethanol for Research and Development Professionals

Introduction: A Proactive Approach to Safety

This compound (CAS No. 2192-55-4; Molecular Formula: C₈H₅F₅O₂) is a fluorinated organic compound with significant utility in specialized applications. Its unique structure, featuring a stable pentafluorophenoxy group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a component in the development of high-performance specialty polymers and coatings.[1] For researchers and scientists in drug development and material science, handling this compound is becoming increasingly common.

This guide is designed to move beyond mere compliance and foster a deep, intuitive understanding of the health and safety principles associated with this compound. As a Senior Application Scientist, my objective is not to simply list rules, but to explain the causality behind them, enabling you to conduct your research with confidence and safety. We will deconstruct the hazards, establish robust control protocols, and prepare for effective emergency response, ensuring that scientific integrity is built upon a foundation of uncompromised safety.

Section 1: Core Hazard Profile and Risk Assessment

A thorough risk assessment begins with a clear-eyed understanding of the intrinsic hazards of a substance. For this compound, the primary risks are associated with its irritant properties and its status as a combustible liquid.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classification for this compound is summarized below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|

| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Source: Sigma-Aldrich[2]

Deconstructing the Hazards:

-

H315 - Skin Irritation: This is not merely a minor rash. Prolonged or repeated contact can defat the skin, leading to dermatitis. The fluorinated nature of the compound may alter its absorption characteristics, making it imperative to prevent all skin contact.

-

H319 - Serious Eye Irritation: The eyes are particularly vulnerable. A splash can cause significant, painful irritation and potential damage. The use of appropriate eye protection is non-negotiable. Data from the analogous compound 2-phenoxyethanol reinforces this, as it is also classified as an eye irritant.[3]

-

H335 - Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[2] The target organ specified is the respiratory system.[2] Therefore, all handling must be conducted in a manner that prevents vapor release into the breathing zone.

-

Combustibility: With a flash point of 113 °C (235.4 °F), this compound is classified as a combustible liquid.[2] It does not pose an immediate fire risk at ambient temperatures but must be kept away from open flames and high-heat sources, especially during heating operations.

The risk assessment process is a continuous cycle of identification, evaluation, and control.

Caption: The continuous cycle of laboratory risk assessment.

Section 2: The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize hazard exposure at the source.

-

Engineering Controls: The single most effective control for this compound is a properly functioning chemical fume hood . All transfers, manipulations, and reactions involving this compound must be performed within a fume hood to control respiratory exposure.[4] Good general laboratory ventilation is also critical.

-

Administrative Controls: These are the procedures and work practices that define a safe environment.

-

Standard Operating Procedures (SOPs): Develop detailed, written SOPs for all procedures involving this chemical.

-

Access Restriction: Work areas where this chemical is used should be clearly marked, and access should be limited to trained and authorized personnel. This compound is intended for professional laboratory use only.[5]

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[6]

-

Section 3: Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, PPE provides the essential final barrier against exposure. The selection of PPE must be deliberate and based on the specific hazards.

Protocol 1: Standard PPE for Handling this compound

-

Eye and Face Protection:

-

Requirement: Wear chemical splash goggles that meet ANSI Z87.1 standards.

-

Causality: Goggles provide a seal around the eyes to protect against splashes from any direction, which is critical given the H319 "Serious Eye Irritation" classification.[2] For larger-scale operations (>50 mL), a full face shield should be worn in addition to goggles.[7]

-

-

Skin and Body Protection:

-

Requirement: A flame-resistant lab coat, fully buttoned, with sleeves extended to the wrists. Closed-toe shoes are mandatory.

-

Causality: The lab coat protects skin and personal clothing from incidental contact and small splashes.[8]

-

-

Hand Protection:

-

Requirement: Chemically resistant gloves (e.g., nitrile) must be worn.

-

Causality: Gloves are the primary defense against skin irritation (H315).[9] Always check the manufacturer's compatibility chart. Before use, inspect gloves for any signs of degradation or puncture. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

-

-

Respiratory Protection:

-

Requirement: Under normal operating conditions within a fume hood, respiratory protection is not required.

-

Causality: A respirator with a Type ABEK (EN14387) filter is recommended for situations where engineering controls may fail or for emergency response, such as cleaning up a large spill.[2] This type of filter is effective against organic vapors, inorganic vapors, acid gases, and ammonia.

-

Caption: Logic for selecting appropriate PPE level.

Section 4: Protocols for Safe Storage, Handling, and Disposal

Mishandling during routine procedures is a common source of laboratory incidents. Adherence to strict protocols is essential.

Workflow 1: Safe Handling Protocol

-

Preparation: Designate a work area inside a chemical fume hood. Ensure spill cleanup materials and emergency equipment are accessible.

-

Don PPE: Put on all required PPE as described in Protocol 1.

-

Transfer: Perform all chemical transfers slowly and carefully to avoid splashing and aerosol generation. Use only compatible equipment (e.g., glass, PTFE).

-

Containment: Keep the container tightly sealed when not in use.[1]

-

Post-Handling: After use, decontaminate the work surface.

-

Doff PPE: Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.

Storage Requirements:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep containers tightly closed and store at room temperature.[1]

-

Segregate from incompatible materials, particularly strong oxidizing agents and strong bases.[6][10]

-

Store away from all sources of heat and ignition.[10]

Waste Disposal:

Under no circumstances should this chemical be disposed of down the drain.[4][10] All contaminated waste, including empty containers, used gloves, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container for disposal by trained professionals in accordance with all local, state, and federal regulations.

Section 5: Emergency Response: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accident. All personnel must know the location and operation of safety showers, eyewash stations, and fire extinguishers.[11]

Table 2: Emergency Response Protocols

| Incident | Immediate Action | Follow-Up |

|---|---|---|

| Eye Contact | Immediately flush the eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] | Seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing while under a safety shower. Wash the affected skin area thoroughly with soap and water for 15 minutes.[6][12] | Seek medical attention if irritation persists. |

| Inhalation | Immediately move the affected person to fresh air.[6] | If breathing is difficult or stops, perform artificial respiration and call for emergency medical services. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[6] | Seek immediate medical attention. |

| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a hazardous waste container.[13] | Clean the area and ventilate. |

| Large Spill (>100 mL) | Evacuate the immediate area. Alert laboratory personnel and contact your institution's emergency response team.[4] | Do not attempt to clean it up yourself. |

| Fire | For a small fire, if you are trained, use a CO₂, dry chemical, or foam extinguisher.[10] | For any fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call 911.[4] |

Caption: Decision tree for chemical spill response.

Summary of Physicochemical Data

For quick reference, the key physical and chemical properties of this compound are summarized below.

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2192-55-4 | [1][2] |

| Molecular Formula | C₈H₅F₅O₂ | [1] |

| Molecular Weight | 228.12 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | ~1.54 g/mL at 25 °C | [1][2] |

| Boiling Point | 81 °C at 6 mmHg / 185 °C (lit.) | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup |[2] |

Conclusion

This compound is a valuable reagent for the modern researcher, but its utility demands a commensurate level of respect for its hazards. It is an irritant to the skin, eyes, and respiratory system, and a combustible liquid. Safe handling is predicated on a multi-layered system of controls: the mandatory use of a chemical fume hood, strict adherence to established protocols, and the consistent, correct use of personal protective equipment. By understanding the "why" behind these safety measures, you empower yourself to not only protect your own health but also to foster a culture of safety and excellence within your research environment. Always consult the most current Safety Data Sheet (SDS) provided by your supplier before commencing any new work with this compound.

References

-

Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

-

Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

-

This compound, 5 grams. CP Lab Safety. [Link]

-

Ethanol, 2-phenoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Knowing what PPE is Required for Handling Various Chemicals. Brewers Association. [Link]

-

Personal Protective Equipment (PPE). MIT Environmental Health & Safety. [Link]

-

Chemical Management: 8. Emergency procedures. Department of Education, Victoria. [Link]

-

Student safety sheets 60 Ethanol. CLEAPSS Science. [Link]

-

Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(五氟苯氧基)乙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. calpaclab.com [calpaclab.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. epa.gov [epa.gov]

- 8. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]

- 9. Minimize Exposure with Personal Protective Equipment [pss.basf.us]

- 10. fishersci.com [fishersci.com]

- 11. Chemical Management: 8. Emergency procedures | VIC.GOV.AU | Policy and Advisory Library [www2.education.vic.gov.au]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 13. science.cleapss.org.uk [science.cleapss.org.uk]

An In-Depth Technical Guide to the Stability and Storage of 2-(Pentafluorophenoxy)ethanol

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling protocols for 2-(Pentafluorophenoxy)ethanol (CAS No. 2192-55-4). Designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis, this document synthesizes information from safety data sheets, supplier technical specifications, and the intrinsic chemical properties of its functional groups. It details the compound's stability profile, identifies potential degradation pathways, and offers actionable protocols for maintaining its integrity over time. The guide includes methodologies for purity assessment and visual aids to clarify complex chemical concepts and workflows, ensuring that laboratory professionals can confidently manage this versatile reagent.

Introduction and Chemical Profile

This compound is a specialized aromatic alcohol and ether. Its structure, featuring a highly electronegative pentafluorophenyl group linked via an ether bridge to an ethanol moiety, imparts unique properties valuable in several fields. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the fluorinated group can enhance metabolic stability, binding affinity, and bioavailability of the final active ingredient.[1][2] It is also employed in the production of high-performance materials like specialty coatings and polymers, leveraging its structure for superior chemical resistance and thermal stability.[1][2]

Understanding the stability of this reagent is paramount for ensuring the reproducibility of synthetic procedures and the quality of manufactured products. This guide provides the foundational knowledge for its proper management.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its behavior during storage and handling.

| Property | Value | Source |

| CAS Number | 2192-55-4 | [3] |

| Molecular Formula | C₈H₅F₅O₂ | [1] |

| Molecular Weight | 228.12 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 185 °C (lit.); 81 °C at 6 mmHg | [1] |

| Density | 1.549 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.441 (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Chemical Stability Analysis

The stability of this compound is governed by the chemical nature of its two primary functional groups: the pentafluorophenoxy ether and the primary alcohol. The electron-withdrawing nature of the pentafluorophenyl ring significantly influences the reactivity of the adjacent ether linkage and the terminal alcohol.

General and Thermal Stability

Under standard laboratory conditions, this compound is a stable compound.[4][5] Manufacturer safety data sheets consistently state that the product is stable under normal handling and storage conditions. The high flash point of 113 °C indicates it is not highly flammable and must be preheated before ignition can occur.

Thermal decomposition, particularly during a fire, can generate hazardous products, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[4] The risk of explosion exists if the material is heated under confinement.

Incompatibilities and Reactivity

While generally stable, the compound's utility as a chemical intermediate means it is designed to react under specific conditions. Awareness of these reactivities is crucial for preventing accidental degradation during storage.

-

Strong Oxidizing Agents: The primary alcohol group is susceptible to oxidation. Contact with strong oxidizing agents can convert the ethanol moiety to an aldehyde or a carboxylic acid, fundamentally altering the molecule.

-

Strong Bases: The hydroxyl group is acidic and will be deprotonated by strong bases to form an alkoxide. While this is often a desired first step in a synthesis, unintentional contact with basic substances during storage should be avoided.

-

Metals: Some safety documents list "metals" as an incompatible material, which may refer to reactive metals like alkali metals or certain transition metals that can catalyze decomposition or polymerization.[4]

The pentafluorophenyl group is exceptionally stable and generally unreactive, contributing to the overall robustness of the molecule. This high degree of fluorination makes the aromatic ring resistant to electrophilic attack and oxidative degradation.

Hydrolytic and Photolytic Stability

No specific data on hydrolytic or photolytic stability were found in the reviewed literature. However, based on general chemical principles:

-

Hydrolytic Stability: The ether linkage is typically stable to water under neutral pH conditions. Strong acidic conditions could potentially catalyze ether cleavage, though this is unlikely under normal storage.

-

Photolytic Stability: Aromatic compounds can be susceptible to degradation upon prolonged exposure to UV light. While the high stability of the C-F bond offers protection, it is prudent to store the material protected from light to prevent any potential long-term degradation.

Recommended Storage and Handling Protocols

The primary goal of storage is to protect the compound from heat, ignition sources, incompatible materials, and atmospheric contaminants to ensure its long-term purity.

Optimal Long-Term Storage Conditions

Based on a synthesis of supplier recommendations, the following conditions are optimal for the long-term storage of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (RT) or Cool Location (2-25 °C) | Prevents potential thermal stress and reduces vaporization.[1][6] |

| Atmosphere | Tightly sealed container. Inert atmosphere (e.g., Argon, Nitrogen) is best practice for long-term storage. | Prevents contamination from atmospheric moisture and minimizes contact with oxygen, which could slowly oxidize the alcohol. |

| Light | Store in an amber or opaque container. | Protects from potential photolytic degradation. |

| Container | Tightly closed, chemically resistant container (e.g., glass, fluoropolymer-lined). | Prevents leakage and contamination.[6][7] |

| Location | Store in a dry, cool, well-ventilated area away from incompatible materials. | Ensures safety and stability by isolating from reactive chemicals and heat sources.[7] |

Handling and Personal Protective Equipment (PPE)

This compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[7] Therefore, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Emergency eye wash fountains and safety showers must be readily available.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or glasses are required. A face shield is recommended for larger quantities.[7]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[5][7]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[7]

-

Respiratory Protection: If ventilation is inadequate, use an approved respirator with a suitable filter (e.g., type ABEK EN14387).

-

Analytical Methods for Stability and Purity Assessment

Verifying the purity of this compound before use and for stability studies is critical. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC is an ideal method for assessing the purity of this volatile compound. The mass spectrometer detector allows for the definitive identification of the parent compound and any potential degradation products or impurities.

Objective: To determine the purity of a this compound sample and identify any related impurities.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

-

Create a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation:

-

Dilute the test sample to a concentration within the calibration range using the same solvent.

-

-

GC-MS Instrumentation and Conditions:

-

Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1) at 250 °C.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40-400.

-

-

Data Analysis:

-

Integrate the peak area for this compound and any other observed peaks.

-

Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Use the mass spectra to identify impurities by comparing them to library spectra or known degradation products.

-

Visualizing the Analytical Workflow

The following diagram outlines the general workflow for assessing chemical purity using chromatographic methods.

Caption: Workflow for GC-MS Purity Assessment.

Potential Degradation Pathways

While stable under recommended conditions, exposure to incompatible materials can lead to degradation. The diagram below illustrates two primary hypothetical degradation pathways initiated by strong bases or oxidizing agents.

Caption: Potential Degradation Pathways.

Conclusion

This compound is a chemically robust compound essential for various advanced applications. Its stability is assured when stored under appropriate conditions. The key to maintaining its integrity is to store it in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container, away from strong oxidizing agents and bases. Adherence to strict safety protocols, including the use of proper PPE, is mandatory due to its irritant properties. Regular purity verification using established analytical methods like GC-MS will guarantee its quality for use in sensitive research and manufacturing processes.

References

An In-depth Technical Guide to the Solubility of 2-(Pentafluorophenoxy)ethanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(pentafluorophenoxy)ethanol, a key intermediate in pharmaceutical and materials science applications.[1] The document outlines the critical physicochemical properties of the molecule that govern its solubility, presents a detailed, field-proven protocol for empirical solubility determination, and discusses expected solubility across a range of common organic solvents. The guide is intended for researchers, scientists, and drug development professionals who utilize this fluorinated compound and require a deep understanding of its solution behavior for process optimization, formulation development, and reaction chemistry.

Introduction: The Significance of this compound

This compound (CAS No. 2192-55-4) is a specialized aromatic alcohol featuring a highly fluorinated phenyl ring.[1][2][3] This unique structure, combining a polar ethanol moiety with a non-polar, electron-withdrawing pentafluorophenoxy group, imparts exceptional chemical stability and unique reactivity.[1] These characteristics make it a valuable building block in the synthesis of advanced pharmaceuticals, where it can enhance the bioavailability and efficacy of active ingredients.[1] Furthermore, its role extends to the development of high-performance fluorinated polymers and surfactants, prized for their thermal stability and chemical resistance.[1]

A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and formulation parameters. This guide provides a foundational understanding of its solubility profile, grounded in established chemical principles and methodologies.

Physicochemical Properties Governing Solubility

The solubility of a compound is governed by its intrinsic molecular properties and its interaction with the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible.[4][5] For this compound, the key structural features influencing its solubility are:

-

The Hydroxyl Group (-OH): The terminal hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like water and alcohols.

-

The Ether Linkage (-O-): The ether group introduces a polar site capable of acting as a hydrogen bond acceptor.

-

The Pentafluorophenyl Group (C₆F₅-): This large, aromatic ring is highly non-polar and hydrophobic. The high electronegativity of the fluorine atoms leads to strong intramolecular C-F bonds, resulting in low polarizability and weak London dispersion forces with other molecules.[6] This "lipophobic" nature can lead to immiscibility with both polar and non-polar solvents.[6]

The interplay between the polar hydroxyl/ether portion and the large, non-polar fluorinated ring results in an amphiphilic character, suggesting a complex solubility profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2192-55-4 | [1][2][3] |

| Molecular Formula | C₈H₅F₅O₂ | [1][2][3] |

| Molecular Weight | 228.12 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Density | ~1.54 g/mL at 25 °C | [1][2] |

| Boiling Point | 185 °C (lit.) | [2] |

| Refractive Index | n20/D 1.441 (lit.) | [2] |

Experimental Determination of Solubility: A Validated Protocol

Materials and Equipment

-

This compound (≥96% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated micropipettes

-

Glass vials with PTFE-lined caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Experimental Workflow

The widely recognized shake-flask method provides a reliable means of determining equilibrium solubility.[7]

-

Preparation of Solvent: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to a series of glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to create a saturated solution. The excess solid/liquid phase should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Workflow Visualization

The following diagram illustrates the key stages of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Expected Solubility Profile in Common Organic Solvents

Based on the molecular structure of this compound, a qualitative and semi-quantitative solubility profile can be predicted. The following table summarizes these expectations. It is critical to note that these are predictive values based on chemical principles, and empirical verification is required for precise quantitative data.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The hydroxyl group allows for hydrogen bonding with water, but the large, hydrophobic pentafluorophenyl group limits miscibility. |

| Ethanol | Polar Protic | High / Miscible | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the hydroxyl group of the solute. The ethyl group of ethanol also has some non-polar character, which can interact favorably with the phenyl ring.[8][9] |

| Methanol | Polar Protic | High / Miscible | Similar to ethanol, methanol is a polar protic solvent capable of strong hydrogen bonding interactions. |

| Acetone | Polar Aprotic | High / Miscible | Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group. The overall polarity is compatible with the solute. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Ethyl acetate has both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, providing a balanced solvent environment for the amphiphilic solute. |

| Dichloromethane (DCM) | Moderately Polar | Moderate | DCM is a common solvent for many organic compounds. Its moderate polarity should allow for some dissolution, though strong specific interactions are absent. |

| Tetrahydrofuran (THF) | Polar Aprotic | High / Miscible | The ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity is well-suited to dissolve a wide range of organic molecules. |

| Toluene | Non-polar Aromatic | Moderate | The aromatic ring of toluene can interact with the pentafluorophenyl ring of the solute via π-π stacking, while the overall non-polar nature is compatible with the fluorinated part of the molecule. |

| Hexane | Non-polar Aliphatic | Low | Hexane is a non-polar solvent and is unlikely to effectively solvate the polar hydroxyl group of this compound, leading to poor solubility.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High / Miscible | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many compounds with hydroxyl groups. |

Conclusion and Future Work

This compound possesses a complex solubility profile due to its amphiphilic nature, with a polar hydroxyl group and a large, non-polar pentafluorophenyl ring. It is expected to be highly soluble in polar aprotic and polar protic solvents such as DMSO, THF, ethanol, and acetone. Its solubility is predicted to be limited in highly non-polar solvents like hexane and moderate in solvents of intermediate polarity.

The lack of publicly available, quantitative solubility data represents a significant knowledge gap. It is strongly recommended that researchers empirically determine the solubility of this compound in their specific solvent systems using a validated protocol, such as the shake-flask method outlined in this guide. This will enable precise control over reaction conditions and formulation processes, ultimately leading to more robust and reproducible scientific outcomes.

References

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012, May 23). Why do biphasic systems of fluorous and organic solvents form? Retrieved from [Link]

- Yalkowsky, S. H., & Valvani, S. C. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 83(12), 1735-1740.

-

Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond. (2023, March 20). Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-(2-phenoxyethoxy)ethanol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 96 2192-55-4 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. coherentmarketinsights.com [coherentmarketinsights.com]

A Theoretical Investigation into the Electronic Landscape of 2-(Pentafluorophenoxy)ethanol: A Computational Guide

Abstract

This technical guide outlines a comprehensive theoretical framework for characterizing the electronic properties of 2-(Pentafluorophenoxy)ethanol. While this molecule presents significant interest for applications in pharmaceutical and materials science due to its unique fluorinated structure, a survey of current literature reveals a notable gap in dedicated studies of its electronic characteristics.[1] This document serves as a roadmap for researchers, leveraging established computational chemistry techniques to elucidate the molecule's structure-property relationships. We will detail a robust methodology based on Density Functional Theory (DFT), a powerful tool for predicting molecular properties with high accuracy.[2][3][4] The proposed study will focus on key electronic descriptors, including frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and dipole moment, providing a foundational understanding for its rational design in advanced applications.

Introduction: The Significance of Fluorination in Molecular Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The high electronegativity and small size of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, and intermolecular interactions. The pentafluorophenoxy group, in particular, is known to impart exceptional stability and modulate electronic properties.[1][5] this compound, with its combination of a highly fluorinated aromatic ring and a flexible hydroxyethyl chain, represents a versatile building block for creating novel pharmaceuticals and high-performance polymers.[1] A thorough understanding of its electronic properties is paramount for predicting its behavior in these applications. This guide proposes a systematic theoretical investigation to bridge the current knowledge gap.

Proposed Computational Methodology: A Self-Validating System

The following protocol outlines a DFT-based approach to characterize the electronic properties of this compound. The choice of methodology is informed by successful applications in the study of similar fluorinated organic compounds.[3][4][6]

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure Generation: Construct the 2D structure of this compound (SMILES: OCCOc1c(F)c(F)c(F)c(F)c1F) using a molecular editor.

-

Conformational Search: Perform a systematic conformational search to identify low-energy conformers. This is crucial due to the rotational freedom of the ethanol side chain.

-

DFT Optimization: Subject the lowest energy conformer to a full geometry optimization using the B3LYP hybrid functional and the 6-311+G(d,p) basis set. This level of theory has demonstrated a good balance of accuracy and computational cost for organic molecules.[4]

-

Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The causality behind this multi-step process is to ensure that all subsequent electronic property calculations are performed on the most energetically favorable and, therefore, most representative structure of the molecule.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a suite of electronic properties can be calculated.

Protocol:

-

Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic stability.[7]

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack.

-

Dipole Moment: Calculate the total dipole moment and its vector components to quantify the molecule's overall polarity.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge delocalization and intramolecular interactions, such as hydrogen bonding.

This comprehensive set of calculations provides a holistic view of the molecule's electronic landscape.

Expected Results and Discussion: A Hypothetical Analysis

Based on the known effects of pentafluorophenyl and hydroxyl groups, we can anticipate the following outcomes from the proposed theoretical study.

Molecular Geometry

The optimized structure of this compound is expected to exhibit a non-planar conformation. The dihedral angle between the phenyl ring and the C-O-C plane of the side chain will be a key structural parameter. Intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the ortho-fluorine atoms or the ether oxygen is a possibility that would significantly influence the preferred conformation.

Frontier Molecular Orbitals and Reactivity

The HOMO is anticipated to be localized primarily on the pentafluorophenoxy ring, specifically the oxygen atom and the aromatic pi system. The LUMO is also expected to be centered on the aromatic ring, a common feature in such compounds. The large electronegativity of the fluorine atoms will likely lead to a relatively low HOMO energy and a high LUMO energy, resulting in a large HOMO-LUMO gap. This would suggest high kinetic stability and low reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties

| Property | Expected Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 7.0 eV | Correlates with chemical stability |

| Ionization Potential | ~ 7.5 eV | Energy required to remove an electron |

| Electron Affinity | ~ 0.5 eV | Energy released upon adding an electron |

Electrostatic Potential and Intermolecular Interactions

The MEP surface is predicted to show a region of negative potential (red) around the oxygen atoms and the fluorine atoms, indicating their nucleophilic character. A region of positive potential (blue) is expected around the hydroxyl hydrogen, highlighting its electrophilic nature and propensity for hydrogen bonding. This information is crucial for understanding how the molecule will interact with biological targets or other molecules in a material matrix.

Visualization of Computational Workflow and Molecular Properties

To clearly illustrate the proposed research plan and the expected molecular properties, the following diagrams are provided.

Caption: Proposed DFT workflow for this compound.

Caption: Key electronic properties to be investigated.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical investigation of the electronic properties of this compound. By employing DFT calculations, researchers can gain valuable insights into the molecule's stability, reactivity, and potential for intermolecular interactions. The proposed workflow, grounded in established computational practices, provides a clear path forward for filling the existing knowledge gap and unlocking the full potential of this promising fluorinated compound in drug development and materials science. The hypothetical results presented herein serve as a guiding framework for what can be expected from such a study, paving the way for future experimental validation and application.